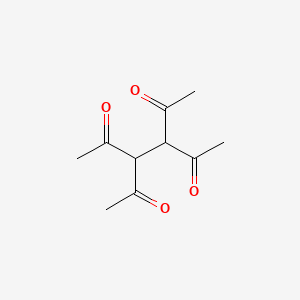

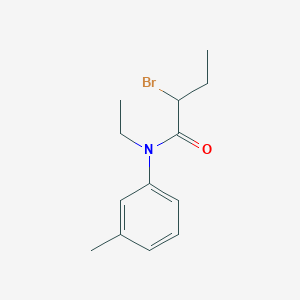

methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

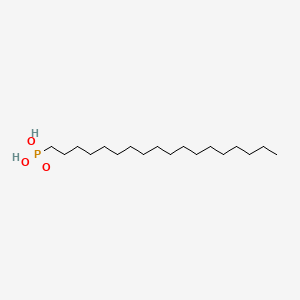

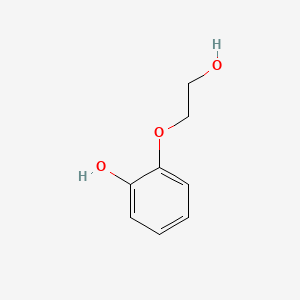

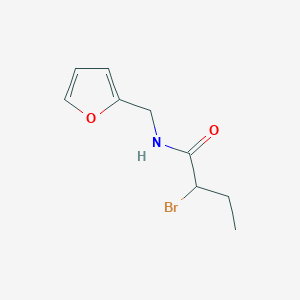

Methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (MPC) is an organic compound belonging to the pyrazole carboxylate family of compounds. It is a colorless, crystalline solid with a molecular weight of 208.26 g/mol. MPC is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals. It is also a useful reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis of 2’-Modified RNA Oligomers

Field

This research is in the field of Molecular Biology and Biochemistry.

Application

The compound 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) is used in the enzymatic synthesis of 2’-modified RNA oligomers .

Method

The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk unlocked the synthesis of 2’-modified RNA oligomers .

Results

The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and MOE-RNA oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Thermoplastic Polyurethane Synthesis

Field

This research is in the field of Materials Science and Polymer Chemistry.

Application

The compound poly (2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) is used in the synthesis of thermoplastic materials .

Method

The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Results

Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of PMEA-based PU significantly increased from 1.5 × 10^4 Pa to 2.3 × 10^5 Pa and from 25 °C to 73 °C, respectively, as the molecular weight of PMEA-based PU increased .

Electrochemical Stability of Ionic Liquids

Field

This research is in the field of Electrochemistry.

Application

Ionic liquids, including those with 1-(2-methoxyethyl)-1-methylpyrrolidinium cations, are being used to replace conventional organic solvents in various applications because of their unique features such as inherent ionic conductivity, high thermal stability, wide liquid state temperature range, and high electrochemical stability .

Method

The electrochemical stability of 22 commercially available hydrophobic ionic liquids was measured at different temperatures to systematically investigate ionic liquids towards electrolytes for supercapacitors in harsh weather conditions .

Results

The researchers evaluated the influence of the cations, anions, and the presence of functional groups on the observed electrochemical stability window which ranged from 4.1 to 6.1 V .

Synthesis of Thermoplastic Materials

Application

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is used in the synthesis of thermoplastic materials .

Method

The compound is used for synthesis, with a pH of 5 in water .

Results

The product is used in various applications, but specific results or outcomes were not provided in the source .

Electrolytes for Supercapacitors

Application

Ionic liquids, including those with 1-(2-methoxyethyl)-1-methylpyrrolidinium cations, are being used to replace conventional organic solvents in various applications because of their unique features such as inherent ionic conductivity, high thermal stability, wide liquid state temperature range, and high electrochemical stability . These properties make them suitable for use as electrolytes in energy storage devices like supercapacitors .

Results

Solvent in Organic Synthesis

Field

This research is in the field of Organic Chemistry.

Application

2-Methoxyethanol, or methyl cellosolve, is an organic compound that is used mainly as a solvent . It is in a class of solvents known as glycol ethers which are notable for their ability to dissolve a variety of different types of chemical compounds .

Method

The compound is used as a solvent in various organic synthesis reactions .

Results

The specific results or outcomes can vary depending on the specific reaction or synthesis process .

Propiedades

IUPAC Name |

methyl 2-(2-methoxyethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-6-5-10-7(3-4-9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCSNMIYNCLBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.